7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.:
Cat. No.: VC18178135
Molecular Formula: C10H13BrClNO
Molecular Weight: 278.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13BrClNO |
|---|---|
| Molecular Weight | 278.57 g/mol |
| IUPAC Name | 7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C10H12BrNO.ClH/c1-13-10-5-8(11)4-7-6-12-3-2-9(7)10;/h4-5,12H,2-3,6H2,1H3;1H |
| Standard InChI Key | GBKPYRCKQNVSDD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC2=C1CCNC2)Br.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
The free base form of the compound, 7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline, has the molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol . As a hydrochloride salt, the formula adjusts to C₁₀H₁₃BrClNO, with a theoretical molecular weight of 278.57 g/mol, consistent with analogous THIQ hydrochloride derivatives. The IUPAC name for the free base is 7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline, while the hydrochloride form is designated as 7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Structural Features
The compound’s core structure consists of a partially saturated isoquinoline ring system with bromine and methoxy substituents at positions 7 and 5, respectively (Figure 1). The tetrahydroisoquinoline scaffold introduces conformational flexibility compared to fully aromatic systems, influencing its electronic distribution and intermolecular interactions . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for pharmacological applications.
Table 1: Key Physicochemical Properties
Synthesis and Chemical Reactivity
Synthetic Routes
The free base is typically synthesized via bromination of 5-methoxy-1,2,3,4-tetrahydroisoquinoline. A common method involves using N-bromosuccinimide (NBS) in dichloromethane or acetonitrile under controlled conditions to achieve regioselective bromination at position 7. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid, followed by recrystallization for purification.
Example Synthesis Protocol:
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Bromination:
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Salt Formation:
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Dissolve free base in diethyl ether, add HCl gas or concentrated HCl dropwise.
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Filter precipitated hydrochloride salt and wash with cold ether.
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Reactivity and Functionalization
The bromine atom at position 7 serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group at position 5 can undergo demethylation or serve as a directing group in electrophilic substitutions . The secondary amine in the THIQ ring enables N-alkylation or acylation, expanding its utility in derivatization.
Structural-Activity Relationship (SAR) Insights
Role of Substituents
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Bromine (Position 7): Enhances lipophilicity and electrophilic reactivity, critical for DNA interaction in anticancer applications.
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Methoxy (Position 5): Improves aqueous solubility and influences receptor binding kinetics .
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Tetrahydro Ring: Reduces planarity compared to aromatic isoquinolines, potentially lowering toxicity.
Table 2: Comparative Bioactivity of THIQ Derivatives
| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 7-Bromo-5-methoxy-THIQ (Free Base) | Not reported | Not reported |
| 8-Bromo-7-methyl-THIQ | 30–50 | >100 |
| 5-Bromo-8-methoxy-THIQ HCl | 45 | 28.5 |
Applications in Drug Discovery
Intermediate in Organic Synthesis
The compound serves as a versatile building block for synthesizing complex alkaloids and pharmaceuticals. Its bromine atom facilitates palladium-catalyzed cross-couplings, enabling the construction of biaryl systems prevalent in kinase inhibitors .
Probe for Neurochemical Studies
Radiolabeled analogs (e.g., with ⁷⁷Br) could be used to map serotonin receptor distribution in the brain, leveraging the methoxy group’s affinity for 5-HT receptors .
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